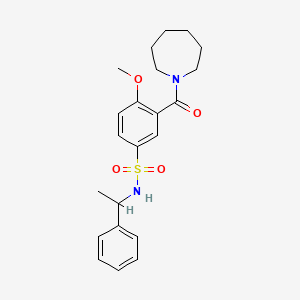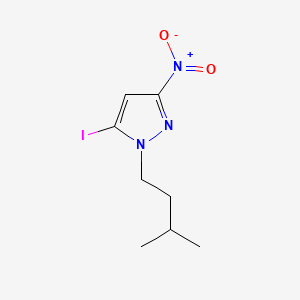
5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Yodo-1-(3-metilbutil)-3-nitro-1H-pirazol es un compuesto químico con la fórmula molecular C8H13IN2O2. Es un derivado del pirazol, un compuesto heterocíclico de cinco miembros que contiene dos átomos de nitrógeno. La presencia de yodo y grupos nitro en su estructura lo convierte en un compuesto de interés en varios campos de investigación química y biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-yodo-1-(3-metilbutil)-3-nitro-1H-pirazol normalmente implica la yodación de un precursor de pirazol seguida de la introducción del grupo nitro. Un método común incluye la reacción de 1-(3-metilbutil)-3-nitro-1H-pirazol con yodo en presencia de un agente oxidante adecuado. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo o diclorometano en condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. La elección de reactivos y solventes, así como la optimización de las condiciones de reacción, son cruciales para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Yodo-1-(3-metilbutil)-3-nitro-1H-pirazol puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede sustituirse con otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.
Reacciones de oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la cadena lateral de metilbutil, lo que lleva a la formación de ácidos carboxílicos o aldehídos.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como azida de sodio o tiocianato de potasio en solventes polares.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) u óxido de platino (PtO2) con gas hidrógeno.
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Productos principales
Sustitución: Formación de derivados con diferentes grupos funcionales que reemplazan el átomo de yodo.
Reducción: Formación de 5-amino-1-(3-metilbutil)-3-nitro-1H-pirazol.
Oxidación: Formación de ácidos carboxílicos o aldehídos a partir de la oxidación de la cadena lateral.
Aplicaciones Científicas De Investigación
5-Yodo-1-(3-metilbutil)-3-nitro-1H-pirazol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas y como un reactivo en varias reacciones orgánicas.
Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como un compuesto líder para diseñar nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermediario en la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 5-yodo-1-(3-metilbutil)-3-nitro-1H-pirazol involucra su interacción con objetivos moleculares y vías específicas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con los componentes celulares, lo que lleva a varios efectos biológicos. El átomo de yodo también puede participar en enlaces de halógeno, influyendo en la afinidad de unión del compuesto a sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
- 5-Yodo-1-(3-metilbutil)-1H-pirazol
- 5-Nitro-1-(3-metilbutil)-1H-pirazol
- 5-Yodo-1-(3-metilbutil)-3-amino-1H-pirazol
Singularidad
5-Yodo-1-(3-metilbutil)-3-nitro-1H-pirazol es único debido a la presencia de ambos yodo y grupos nitro, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C8H12IN3O2 |
|---|---|
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
5-iodo-1-(3-methylbutyl)-3-nitropyrazole |
InChI |
InChI=1S/C8H12IN3O2/c1-6(2)3-4-11-7(9)5-8(10-11)12(13)14/h5-6H,3-4H2,1-2H3 |
Clave InChI |
MZZIYUJOYUXJBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C(=CC(=N1)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)

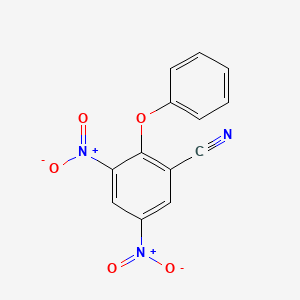

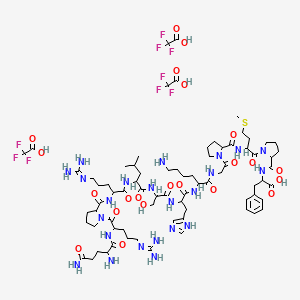


![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)
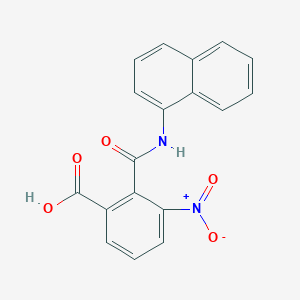
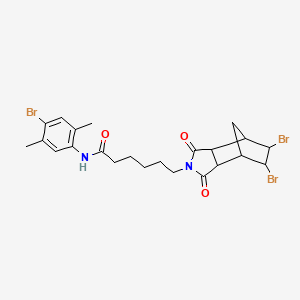

![Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
